Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-
Description
Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- is an aromatic ketone derivative characterized by a phenyl ring substituted with a chlorine atom at position 3 and a methylthio (-SMe) group at position 2, with an ethanone (acetyl) moiety at position 1. The molecular formula is C₉H₉ClOS, and its calculated molecular weight is 200.6 g/mol. Chlorinated aromatic ketones are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to undergo nucleophilic substitution or act as directing groups in further functionalization .
Properties
CAS No. |
89604-36-4 |
|---|---|
Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |
InChI Key |
IZSZXPANIKXGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Methyl Sulfidation of 2-Methyl-3-Chloroaniline
The foundational approach involves converting 2-methyl-3-chloroaniline to 2-methyl-3-methylthio benzenamine through nucleophilic aromatic substitution. In a refluxing solvent system, 2-methyl-3-chloroaniline reacts with methanthiol metal salts (e.g., sodium methanethiolate) at elevated temperatures (80–100°C) for 12–24 hours. This step replaces the chloro group with a methylthio moiety via an SNAr mechanism, facilitated by the electron-withdrawing acetyl group's meta-directing effects. The reaction achieves ≥90% conversion when using polar aprotic solvents like dimethylformamide (DMF), which stabilize the transition state.
Diazotization and Chlorination
The intermediate 2-methyl-3-methylthio benzenamine undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt. Subsequent chlorination via the Sandmeyer reaction introduces the chloro substituent at the 2-position. Copper(I) chloride (CuCl) catalyzes the decomposition of the diazonium salt, yielding 1-(3-chloro-2-(methylthio)phenyl)ethanone with ≥95% purity and an overall yield of 85–90%. This two-step protocol is industrially favored due to its minimal byproduct formation and compatibility with continuous flow reactors.
Organozinc-Mediated Coupling for Ketone Installation
Preparation of Organozinc Reagents
An alternative route employs organozinc intermediates to construct the acetylated aromatic core. Zinc powder reacts with 2-chloro-3-methyl-4-(methylthio)benzyl chloride in anhydrous tetrahydrofuran (THF) at 50–70°C for 2–3 hours, generating the corresponding organozinc species. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Nucleophilic Acylation
The organozinc reagent undergoes nucleophilic attack on acetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) at 0–45°C. This Negishi-type coupling installs the acetyl group regioselectively at the 4-position, achieving 75–80% yield. The mild reaction conditions (ambient temperature, short reaction times) and excellent functional group tolerance make this method advantageous for laboratory-scale synthesis.
Thiol Addition to Allenic Ketones
C–S Bond Formation via Radical Pathways
Recent advances utilize allenic ketones as substrates for thiol addition. 1-Phenylbuta-2,3-dien-1-one reacts with p-toluenethiol in acetonitrile under aerobic conditions, forming the target compound via a radical-mediated C–S bond formation. The reaction proceeds at room temperature without transition metal catalysts, leveraging thiyl radicals generated in situ. This method achieves 65–70% yield with high stereoselectivity (E:Z ratio >9:1).
Mechanistic Insights
The thiyl radical adds to the central carbon of the allene, followed by hydrogen atom transfer (HAT) to yield the thermodynamically stable E-isomer. Oxygen acts as a mild oxidant, regenerating the thiyl radical and sustaining the chain propagation. This metal-free approach aligns with green chemistry principles but requires optimization for industrial scalability.
Comparative Analysis of Synthetic Methods
The diazotization route remains the most scalable, while organozinc coupling offers superior functional group compatibility. The thiol addition method, though less efficient, provides a sustainable alternative for niche applications.
Experimental Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in diazotization by stabilizing ionic intermediates. Conversely, THF and acetonitrile are preferred for organozinc and radical pathways due to their inertness toward radical species.
Byproduct Mitigation
Over-chlorination during diazotization is minimized by maintaining stoichiometric NaNO₂ and controlled HCl addition. In radical reactions, excess thiol (1.5 equiv) suppresses dimerization byproducts.
Purification Techniques
Silica gel chromatography remains standard for laboratory purification, achieving ≥98% purity. Industrial processes employ crystallization from ethanol-water mixtures, reducing operational costs.
Scientific Research Applications
Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, molecular properties, and safety profiles:
Key Observations :
- Functional Group Impact: Hydroxyl groups (e.g., in 1-(3-chloro-2,4,6-trihydroxyphenyl)ethanone) increase polarity and melting points compared to non-hydroxylated analogs .
- Toxicity Trends : Chlorinated aromatic ketones often exhibit mild to moderate toxicity, with hazards including skin/eye irritation and emission of toxic fumes (Cl⁻, SOₓ) upon decomposition .
Research Findings
Reactivity :
- The methylthio group (-SMe) acts as a strong electron-donating substituent, directing electrophilic attacks to the para position. Chlorine’s electron-withdrawing nature further modulates reactivity .
- Hydroxylated analogs (e.g., 1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone) may undergo O-alkylation or participate in hydrogen bonding, influencing their solubility and biological activity .
Biological Activity
Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-, is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and specific case studies that highlight its effectiveness in various applications.
Synthesis and Structure-Activity Relationship (SAR)
Ethanone derivatives have been synthesized through various methods, often focusing on modifications to the phenyl ring to enhance biological activity. For instance, studies have shown that substituents on the aromatic ring significantly influence the compound's potency against different biological targets.
Table 1: Structural Modifications and Their Biological Activities
| Compound | Modification | Activity (GI50 μM) | Target |
|---|---|---|---|
| 1 | None | 20 | EWS-FLI1 |
| 2 | p-Methoxy | 0.9 | TC32 Cells |
| 3 | 3-Chloro | TBD | TBD |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Research has indicated that ethanone derivatives exhibit significant antimicrobial properties. For example, compounds derived from ethanone have been tested against various pathogens, showing promising results in inhibiting bacterial growth. In particular, studies suggest that the presence of the methylthio group enhances the antimicrobial efficacy of these compounds.
Anti-inflammatory Effects
Ethanone derivatives also demonstrate anti-inflammatory properties. A study highlighted a series of compounds that showed up to 85% inhibition of tumor necrosis factor (TNF-α) at a concentration of 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that ethanone derivatives could be potential candidates for developing new anti-inflammatory medications.
Case Studies
- Anti-tubercular Activity : A recent study evaluated a series of ethanone derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced potency compared to existing treatments .
- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that some ethanone derivatives inhibited cell proliferation effectively, with GI50 values indicating substantial activity against specific cancer types .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of ethanone derivatives is crucial for assessing their therapeutic potential. Studies have indicated that certain modifications improve bioavailability and selectivity towards target enzymes, enhancing their effectiveness in clinical applications .
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Selectivity Index |
|---|---|---|
| 7a | >52 | High |
| 7g | >60 | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic precursors. For example, thioether groups can be introduced via reaction of chlorinated intermediates with methylthiolate ions under inert conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to avoid side reactions like over-chlorination or oxidation of the methylthio group .
- Validation : Purity is confirmed via HPLC (≥98%) and elemental analysis. Cross-validation with NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How should researchers characterize this compound using spectroscopic methods?
- Techniques :
- NMR : ¹H NMR in CDCl₃ reveals aromatic proton splitting patterns (e.g., para-substitution) and methylthio (-SCH₃) singlet at ~2.5 ppm. ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and sulfur-linked carbons .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-S vibrations at ~650 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns help identify the chloro and methylthio substituents .
Q. What safety protocols are essential when handling this compound?
- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy from the methylthio group .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety. Monitor for decomposition via periodic TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Challenges : Discrepancies may arise from twinning, disorder in the methylthio group, or weak electron density for chlorine atoms.
- Solutions :
- Use SHELXL for least-squares refinement with anisotropic displacement parameters. Apply TWIN/BASF commands for twinned crystals .
- Validate against computational models (DFT-optimized geometries) to identify plausible disorder configurations .
- Case Study : A related compound, 1-[3-(2,4-Dichloro-5-fluorophenyl)pyrazolyl]ethanone, required iterative refinement of thermal parameters to resolve positional ambiguities .
Q. What computational methods predict the compound’s biological interactions?
- Molecular Docking : Dock the compound into enzyme active sites (e.g., DNA gyrase, DHFR) using AutoDock Vina. Parameterize the methylthio group’s partial charges via Gaussian09 .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) with SwissADME. The chloro and thioether groups may enhance lipophilicity but reduce solubility .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to analyze discrepancies between experimental and theoretical spectral data?
- Case Example : A mismatch in calculated vs. observed IR carbonyl stretches (~1680 cm⁻¹ vs. DFT-predicted ~1700 cm⁻¹) suggests solvent effects or crystal packing interactions.
- Resolution :
- Re-calculate spectra with implicit solvent models (e.g., PCM for chloroform) .
- Perform variable-temperature NMR to probe dynamic effects (e.g., rotational barriers of the thioether group) .
Data Contradiction Analysis
- Spectral vs. Crystallographic Data : If NMR suggests a planar aromatic ring but X-ray data shows slight distortion, consider dynamic averaging in solution vs. static solid-state structures. Use DFT to model both states .
- Synthetic Yield Variability : Inconsistent yields may stem from trace moisture deactivating Lewis acid catalysts. Employ rigorous drying protocols (e.g., molecular sieves in solvents) and monitor reaction progress via in situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
